Triple Inhibition Profile Enables Complete p53 Deacetylation Blockade vs. Selective SIRT1 Inhibition
Sirt1/2-IN-4 (compound PS3) achieves complete blockade of p53 deacetylation by simultaneously inhibiting SIRT1, SIRT2, and SIRT3. In contrast, the selective SIRT1 inhibitor EX-527 (Selisistat) fails to fully suppress p53 deacetylation due to residual SIRT2 activity. Sirt1/2-IN-4 exhibits IC50 values of 1.2 μM for SIRT1, 1.9 μM for SIRT2, and 18.6 μM for SIRT3, whereas EX-527 shows high potency for SIRT1 (IC50 = 38 nM) but substantially weaker inhibition of SIRT2 (IC50 = 19.6 μM) and SIRT3 (IC50 = 48.7 μM) [1][2]. The functional consequence is that Sirt1/2-IN-4 completely blocks p53 deacetylation, while EX-527 does not, as the deacetylation of p53 is redundantly mediated by both SIRT1 and SIRT2 [3].
| Evidence Dimension | SIRT2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.9 μM |
| Comparator Or Baseline | EX-527: 19.6 μM |
| Quantified Difference | 10.3-fold more potent inhibition of SIRT2 |
| Conditions | Cell-free enzymatic assay |
Why This Matters
Procurement of Sirt1/2-IN-4 is essential for studies requiring complete p53 deacetylation blockade, a functional endpoint unattainable with selective SIRT1 inhibitors.
- [1] MedChemExpress. Sirt1/2-IN-4 Technical Datasheet. CAS: 2999646-13-6. View Source
- [2] Bertin Bioreagent. (±)-EX-527 Technical Datasheet. View Source
- [3] Cai H, et al. Discovery of Novel SIRT1/2 Inhibitors with Effective Cytotoxicity against Human Leukemia Cells. J Med Chem. (2023) View Source
